REACTION_CXSMILES
|
Cl[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].C(#N)C.[N-:11]=[N+:12]=[N-:13].[Na+]>O>[N:11]([CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])=[N+:12]=[N-:13] |f:2.3|
|
Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring for 1/2 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to dryness
|
Type
|
DISSOLUTION
|
Details
|
The yellow residual oil was dissolved in 1200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of diethyl ether and the solution was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the diethyl ether in vacuo
|
Type
|
CUSTOM
|
Details
|
gave 391 g
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |